molecular formula C8H4ClF2NO4S B12886373 2-(Difluoromethoxy)benzo[d]oxazole-5-sulfonyl chloride

2-(Difluoromethoxy)benzo[d]oxazole-5-sulfonyl chloride

Cat. No.: B12886373
M. Wt: 283.64 g/mol
InChI Key: ZCGPVMHVTPZKCH-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)benzo[d]oxazole-5-sulfonyl chloride is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the difluoromethoxy group and the sulfonyl chloride moiety in this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)benzo[d]oxazole-5-sulfonyl chloride typically involves the reaction of 2-(Difluoromethoxy)benzo[d]oxazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

    Starting Material: 2-(Difluoromethoxy)benzo[d]oxazole

    Reagent: Chlorosulfonic acid (ClSO₃H)

    Reaction Conditions: The reaction is typically conducted at low temperatures (0-5°C) to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes:

    Raw Material Handling: Ensuring the purity of 2-(Difluoromethoxy)benzo[d]oxazole and chlorosulfonic acid.

    Reaction Control: Maintaining optimal temperature and reaction time to maximize yield.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)benzo[d]oxazole-5-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

    Coupling Reactions: It can participate in coupling reactions with amines or alcohols to form sulfonamide or sulfonate esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonic Acids: Formed by oxidation.

Scientific Research Applications

2-(Difluoromethoxy)benzo[d]oxazole-5-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)benzo[d]oxazole-5-sulfonyl chloride involves its interaction with biological targets through the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity. The difluoromethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethoxy)benzo[d]oxazole-5-sulfonyl chloride is unique due to the presence of both the difluoromethoxy group and the sulfonyl chloride moiety. This combination imparts distinct reactivity and biological activity, making it a valuable compound in various chemical and biological applications.

Properties

Molecular Formula

C8H4ClF2NO4S

Molecular Weight

283.64 g/mol

IUPAC Name

2-(difluoromethoxy)-1,3-benzoxazole-5-sulfonyl chloride

InChI

InChI=1S/C8H4ClF2NO4S/c9-17(13,14)4-1-2-6-5(3-4)12-8(15-6)16-7(10)11/h1-3,7H

InChI Key

ZCGPVMHVTPZKCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)N=C(O2)OC(F)F

Origin of Product

United States

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